3-Bromo-1-methyl-1H-indole-6-carboxylic acid
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Overview
Description
3-Bromo-1-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-indole-6-carboxylic acid typically involves the bromination of 1-methylindole followed by carboxylation. One common method involves the reaction of 1-methylindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-1-methyl-1H-indole-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of indole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-indole-6-carboxylic acid is not well-documented. like other indole derivatives, it is likely to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid: This compound lacks the bromine atom at the 3-position, which can significantly alter its reactivity and biological activity.
Indole-3-carboxylic acid: This compound lacks both the methyl group at the 1-position and the bromine atom at the 3-position, making it less hydrophobic and potentially less active in biological systems.
Uniqueness
3-Bromo-1-methyl-1H-indole-6-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions .
Properties
Molecular Formula |
C10H8BrNO2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-bromo-1-methylindole-6-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-8(11)7-3-2-6(10(13)14)4-9(7)12/h2-5H,1H3,(H,13,14) |
InChI Key |
FXZDHWZPXFRZKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
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